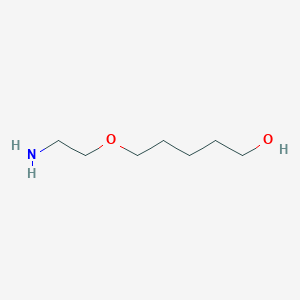
methyl (2E)-4-(5-bromothiophen-2-yl)-4-oxobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2E)-4-(5-bromothiophen-2-yl)-4-oxobut-2-enoate is an organic compound that features a brominated thiophene ring attached to a butenoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-4-(5-bromothiophen-2-yl)-4-oxobut-2-enoate typically involves the bromination of thiophene followed by esterification and subsequent coupling reactions. One common method includes:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Esterification: The brominated thiophene is then esterified with methyl acetoacetate under acidic conditions to form the desired ester.
Coupling Reaction: The final step involves a coupling reaction, often using palladium-catalyzed cross-coupling techniques, to attach the butenoate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, methyl (2E)-4-(5-bromothiophen-2-yl)-4-oxobut-2-enoate is used as a building block for the synthesis of more complex molecules. Its brominated thiophene ring is particularly useful in cross-coupling reactions to form carbon-carbon bonds.
Biology
In biological research, this compound can be used to synthesize bioactive molecules that may serve as potential drug candidates. Its structural features allow for modifications that can enhance biological activity or selectivity.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The thiophene ring is a common motif in many pharmaceuticals, and modifications can lead to compounds with anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or conductive polymers. Its electronic properties make it suitable for applications in organic electronics and photovoltaics.
Wirkmechanismus
The mechanism of action of compounds derived from methyl (2E)-4-(5-bromothiophen-2-yl)-4-oxobut-2-enoate depends on their specific structure and target. Generally, these compounds can interact with biological macromolecules, such as proteins or nucleic acids, through various mechanisms:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Modulating receptor activity to elicit a biological response.
DNA Intercalation: Binding to DNA and affecting gene expression or replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(5-bromothiophen-2-yl)acetate: Similar in structure but lacks the butenoate moiety.
Methyl 2-(5-bromothiophen-2-yl)propanoate: Similar but with a propanoate ester instead of butenoate.
Ethyl (2E)-4-(5-bromothiophen-2-yl)-4-oxobut-2-enoate: Similar but with an ethyl ester instead of methyl.
Uniqueness
Methyl (2E)-4-(5-bromothiophen-2-yl)-4-oxobut-2-enoate is unique due to its specific combination of a brominated thiophene ring and a butenoate ester. This combination provides distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H7BrO3S |
|---|---|
Molekulargewicht |
275.12 g/mol |
IUPAC-Name |
methyl (E)-4-(5-bromothiophen-2-yl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C9H7BrO3S/c1-13-9(12)5-2-6(11)7-3-4-8(10)14-7/h2-5H,1H3/b5-2+ |
InChI-Schlüssel |
LISDIPNKGGRFHS-GORDUTHDSA-N |
Isomerische SMILES |
COC(=O)/C=C/C(=O)C1=CC=C(S1)Br |
Kanonische SMILES |
COC(=O)C=CC(=O)C1=CC=C(S1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate](/img/structure/B12828864.png)


![1-(2,3-Dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12828878.png)
![2-(4,5-Dihydro-1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12828881.png)

![2-(tert-Butyl) 7-ethyl 3,4,6,7-tetrahydropyrrolo[1,2-a]pyrazine-2,7(1H)-dicarboxylate](/img/structure/B12828909.png)


![Benzo[f]pyrrolo[1,2-a]quinoxaline-3-carbaldehyde](/img/structure/B12828919.png)




